

# Application Note: A Validated RP-HPLC Method for the Quantification of Rubraxanthone

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## Compound of Interest

Compound Name: *Rubraxanthone*

Cat. No.: *B1680254*

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## Abstract

This document details a precise, accurate, and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **Rubraxanthone**. The chromatographic separation was achieved on a C18 column (4.6 x 250 mm, 5 µm) with a mobile phase of 0.4% formic acid in acetonitrile (25:75, v/v) at a flow rate of 1.0 mL/min. Detection was performed at a UV wavelength of 243 nm.[1][2] The method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.[3][4] This robust method is suitable for the routine quality control and quantification of **Rubraxanthone** in raw materials and extracts.

## 1. Introduction

**Rubraxanthone** is a xanthone compound primarily isolated from botanicals such as the stem bark of mangosteen (*Garcinia mangostana* Linn.) and *Garcinia cowa*. [1][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antibacterial and antioxidant properties.[1] To ensure the quality and consistency of products containing **Rubraxanthone**, a validated and reliable analytical method is essential for its accurate quantification. This application note provides a comprehensive protocol for a validated RP-HPLC method suitable for this purpose.

## 2. Experimental Protocols

## 2.1 Chemicals and Reagents

- **Rubraxanthone** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (Analytical grade)
- Water (HPLC grade/deionized)

## 2.2 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Table 1: Chromatographic Conditions

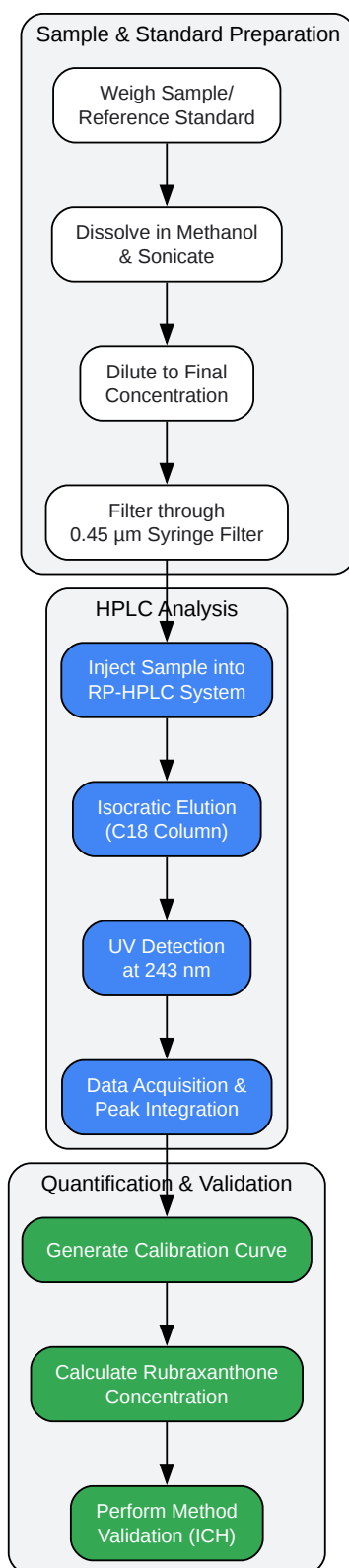
Parameter	Specification
HPLC Column	C18, 4.6 x 250 mm, 5 µm particle size[1]
Mobile Phase	0.4% Formic Acid in Water : Acetonitrile (25:75, v/v)[1]
Mode	Isocratic[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	Ambient (or controlled at 25 °C)
Detection Wavelength	243 nm[1][2]
Injection Volume	10 - 20 µL[5][6]
Run Time	Approximately 20 minutes[5]

## 2.3 Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Rubraxanthone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.<sup>[1]</sup>
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2.5, 5, 10, 12.5, and 25 µg/mL).<sup>[1]</sup>

#### 2.4 Sample Preparation (General Protocol for Plant Extract)

- Accurately weigh 10 mg of the dried plant extract and transfer it to a 10 mL volumetric flask.<sup>[1]</sup>
- Add methanol to the flask, sonicate for 15-20 minutes to ensure complete dissolution.<sup>[1]</sup>
- Dilute to the mark with methanol to achieve a concentration of 1000 µg/mL.<sup>[1]</sup>
- Further dilute the solution with methanol as needed to bring the expected **Rubraxanthone** concentration within the calibration range.
- Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove particulate matter.<sup>[1][5]</sup>



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Caption: Overall experimental workflow for **Rubraxanthone** analysis.

### 3. Method Validation Protocol

The developed method was validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[7]</sup>

#### 3.1 System Suitability

- Protocol: Inject the standard solution (e.g., 10 µg/mL) six times.
- Acceptance Criteria: The relative standard deviation (%RSD) for retention time and peak area should be  $\leq 2\%$ . The theoretical plates should be  $> 2000$ , and the tailing factor should be  $\leq 2$ .

#### 3.2 Specificity

- Protocol: Inject a blank (methanol), a standard solution of **Rubraxanthone**, and a sample solution.
- Acceptance Criteria: The blank should show no interfering peaks at the retention time of **Rubraxanthone**. The peak for **Rubraxanthone** in the sample chromatogram should be pure and have a similar retention time to the standard.

#### 3.3 Linearity

- Protocol: Inject the prepared working standard solutions (e.g., 2.5 to 25 µg/mL) in triplicate.<sup>[1]</sup>
- Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .

#### 3.4 Accuracy (Recovery)

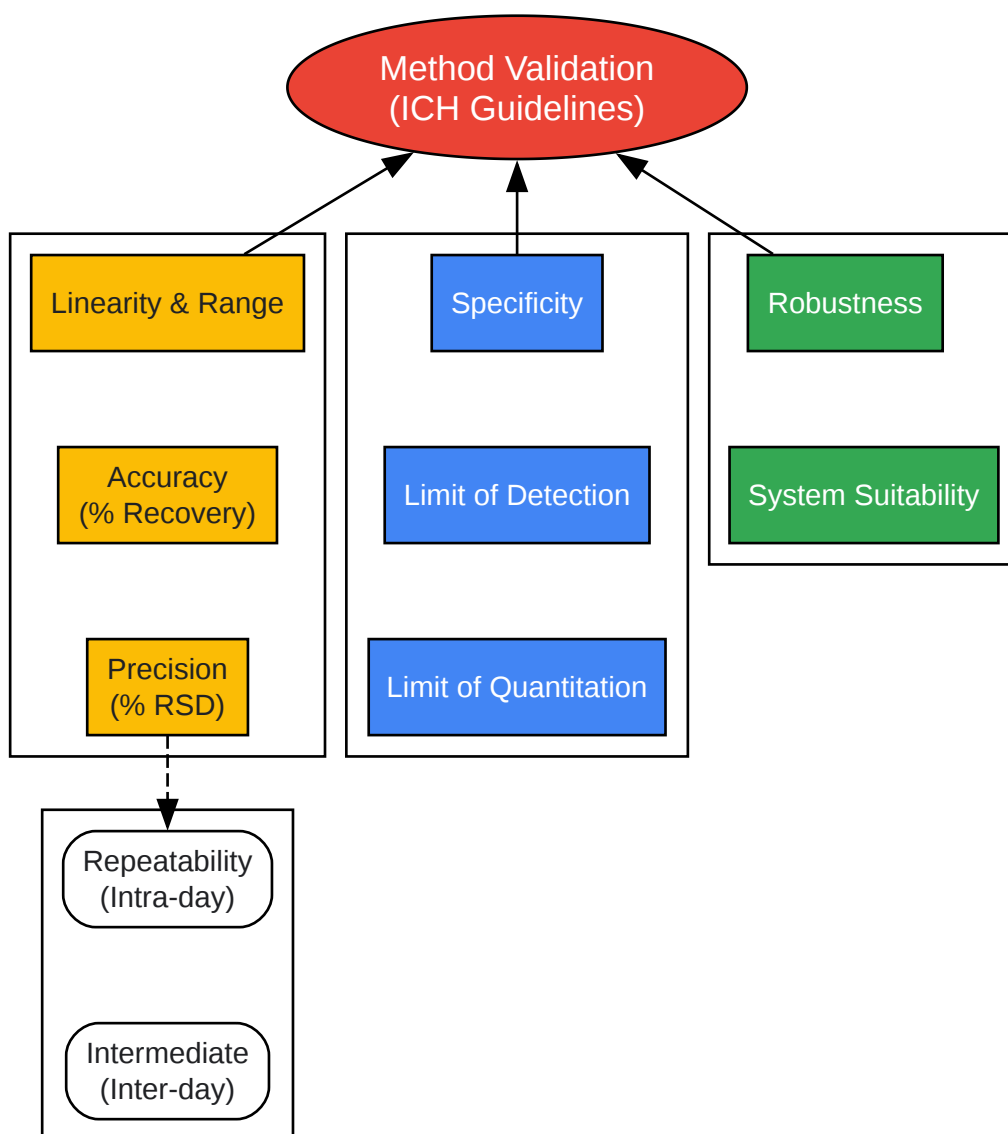
- Protocol: Perform a recovery study by spiking a known amount of sample with the **Rubraxanthone** standard at three different concentration levels (e.g., low, medium, high). Analyze these samples in triplicate.
- Acceptance Criteria: The mean recovery should be within 80-120%.<sup>[1]</sup>

### 3.5 Precision

- Protocol:
  - Repeatability (Intra-day Precision): Analyze three different concentrations of **Rubraxanthone** six times on the same day.[\[1\]](#)
  - Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days.  
[\[1\]](#)
- Acceptance Criteria: The %RSD for the measurements should be  $\leq 2\%$ .

### 3.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol: Calculate LOD and LOQ from the standard deviation of the response ( $\sigma$ ) and the slope (S) of the calibration curve using the formulas:  $\text{LOD} = 3.3 * (\sigma/S)$  and  $\text{LOQ} = 10 * (\sigma/S)$ .
- Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.



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Caption: Logical relationships of RP-HPLC method validation parameters.

#### 4. Results Summary

The following tables summarize the expected results for the method validation based on published data.

Table 2: System Suitability and Linearity Data

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	$\leq 2$	~0.815[1]
Theoretical Plates	$> 2000$	Meets criteria
Linearity Range ( $\mu\text{g/mL}$ )	-	2.5 - 25[8]
Correlation Coefficient ( $r^2$ )	$\geq 0.999$	0.999[8]

Table 3: Accuracy and Precision Data

Parameter	Concentration Level	Acceptance Criteria	Typical Result (%RSD)
Intra-day Precision	Low, Medium, High	%RSD $\leq 2\%$	$\leq 1.58\%$ [8]
Inter-day Precision	Low, Medium, High	%RSD $\leq 2\%$	$\leq 3.20\%$ [8]
Accuracy (% Recovery)	Low, Medium, High	80 - 120%	99.39% - 104.47%[1]

Table 4: Sensitivity Data

Parameter	Typical Result
Limit of Detection (LOD)	0.47 $\mu\text{g/mL}$ [8]
Limit of Quantitation (LOQ)	1.56 $\mu\text{g/mL}$ [8]

## 5. Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the determination of **Rubraxanthone**.<sup>[5]</sup> The validation results demonstrate that the method is specific, linear, accurate, and precise, making it highly suitable for routine analysis in a quality control setting for both raw materials and finished products.



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